molecular formula C16H19N3O B2608316 N-([2,4'-bipyridin]-4-ylmethyl)pivalamide CAS No. 2034578-17-9

N-([2,4'-bipyridin]-4-ylmethyl)pivalamide

Cat. No.: B2608316
CAS No.: 2034578-17-9
M. Wt: 269.348
InChI Key: WGHBLBLFMCAAIE-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)pivalamide is a pivalamide derivative featuring a bipyridine core. The pivalamide group (tert-butyl carboxamide) confers steric bulk and metabolic stability, common in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2,2-dimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHBLBLFMCAAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide typically involves the coupling of a bipyridine derivative with a pivaloyl chloride. One common method is the reaction of 4-bromo-2,6-dimethylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction can produce bipyridine amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of N-([2,4'-bipyridin]-4-ylmethyl)pivalamide as an anticancer agent. Studies indicate that compounds with bipyridine moieties can interact with biological targets involved in cancer progression. For instance, the compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) using the MTT assay method, showing promising results in inhibiting cell proliferation .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of epigenetic factors. Compounds that influence histone demethylases (KDMs), such as KDM4A and KDM4B, have been shown to play roles in tumorigenesis. The bipyridine structure may facilitate the binding to these enzymes, thereby altering their activity and contributing to the regulation of gene expression associated with cancer .

Catalysis

C-H Activation Reactions
In catalysis, this compound serves as a bidentate ligand that enhances C-H activation processes. The compound has been utilized in palladium-catalyzed reactions where it directs the functionalization of C-H bonds in aromatic systems. This application is particularly relevant for synthesizing complex organic molecules with high selectivity .

Examples of Catalytic Applications
A notable study demonstrated the use of this compound in the selective monoalkylation of benzamides under palladium catalysis. The presence of the bipyridine moiety allowed for effective coordination with palladium species, facilitating the desired transformations while minimizing side reactions .

Materials Science

Synthesis of Functionalized Polymers
The ability of this compound to act as a coordinating agent has implications in materials science, particularly in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to improved cross-linking capabilities .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and HT-29 cell lines; potential involvement with KDMs .
Study 2C-H ActivationEffective in palladium-catalyzed reactions for selective C-H functionalization .
Study 3Polymer SynthesisImproved mechanical properties in polymer composites when used as a ligand .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound may interact with metal-dependent enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Pivalamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
N-(Pyridin-4-ylmethyl)pivalamide C₁₁H₁₆N₂O 192.26 Pyridine, methyl 88–90
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Cl, I, formyl N/A
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide C₁₁H₁₅IN₂O₂ 378.22 I, methoxy N/A
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide C₁₅H₂₂N₂O₂ 262.35 Pivaloyl, pyridine N/A

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)pivalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bipyridine moiety linked to a pivalamide group. The bipyridine structure is known for its ability to coordinate with metal ions, which may enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies indicate that bipyridine derivatives can inhibit histone demethylases, which play a crucial role in epigenetic regulation .
  • Receptor Interaction : The bipyridine structure allows for interaction with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis .
  • Metal Ion Coordination : The ability of bipyridine to chelate metal ions may facilitate its action as a catalyst in biochemical reactions or as a modulator of enzyme activity .

Biological Activity and Pharmacological Effects

Several studies have explored the pharmacological effects of this compound:

  • Antitumor Activity : Research has shown that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress
Enzyme InhibitionInhibition of histone demethylases

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Study on Antitumor Effects : A study investigated the effects of various bipyridine derivatives on cancer cell lines. This compound showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
  • Neuroprotective Mechanism Exploration : Another study assessed the neuroprotective properties of compounds similar to this compound in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by amyloid-beta toxicity by modulating apoptotic pathways .

Q & A

Q. What are the established synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)pivalamide, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves lithiation-mediated coupling or nucleophilic substitution reactions. For example:

  • Lithiation with n-BuLi : Similar pivalamide derivatives (e.g., N-[2-(4-methoxyphenyl)ethyl]pivalamide) undergo regioselective lithiation at −20°C to 0°C, followed by quenching with electrophiles like aldehydes or iodides to install substituents .
  • Coupling Reactions : Bipyridinyl fragments can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts.

Q. Key Considerations :

  • Lower temperatures (e.g., −78°C) favor α-lithiation, while milder conditions (−20°C) enable ring substitution .
  • Purification via HPLC or column chromatography ensures >98% purity, as validated for analogous compounds .

Q. What spectroscopic techniques are used to characterize this compound and confirm its structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (pivalamide tert-butyl group) and δ 7.0–9.0 ppm (bipyridinyl aromatic protons).
    • ¹³C NMR : Signals for carbonyl (δ ~175 ppm) and pyridinyl carbons (δ ~120–160 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₆H₂₀N₃O: 294.1605).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms.

Validation : Cross-referencing with structurally similar pivalamides (e.g., N-(2,4-dimethylbenzyl)pivalamide) confirms spectral assignments .

Advanced Research Questions

Q. How does regioselectivity in lithiation reactions vary with substituents on the bipyridinyl core?

Methodological Answer: Regioselectivity is influenced by steric effects and electronic directing groups :

  • Electron-Withdrawing Groups (EWGs) : Iodo or chloro substituents at the 2-position of pyridine direct lithiation to the 4-position due to meta-directing effects.
  • Temperature Dependence : At −78°C, t-BuLi favors α-lithiation (methyl position), while n-BuLi at −20°C promotes ring substitution (e.g., para to directing groups) .

Case Study :
For N-(4-chlorophenyl)pivalamide, lithiation at −78°C with t-BuLi yields α-substituted products (e.g., 58% yield of cyclohexyl derivatives), whereas n-BuLi at −20°C produces ring-functionalized analogs .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : B3LYP/6-31G(d) basis set refines molecular structure.
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attack.
    • Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution on bipyridinyl nitrogen atoms.

Q. Key Findings :

  • The bipyridinyl nitrogen at the 4-position exhibits higher electron density (−0.45 e), making it a nucleophilic hotspot for electrophilic substitution .
  • DFT-derived infrared spectra align with experimental data (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Q. What contradictions exist in reported biological activities of bipyridinyl pivalamides, and how can they be resolved?

Methodological Answer:

  • Reported Activities :
    • Notch Signaling Inhibition : LGK974 (a related [2,4'-bipyridin] derivative) shows efficacy in head/neck cancer models with Notch pathway mutations .
    • Enzyme Inhibition : Conflicting data on kinase inhibition (e.g., IC₅₀ variations due to assay conditions).

Q. Resolution Strategies :

  • Dose-Response Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests).
  • Metabolic Stability Studies : LC-MS/MS quantifies degradation products that may interfere with activity.

Example : Discrepancies in IC₅₀ values for kinase inhibitors are often resolved by standardizing ATP concentrations across assays .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

  • Accelerated Stability Testing :
    • High-Performance Liquid Chromatography (HPLC) : Monitors degradation under stress conditions (e.g., 40°C, 75% RH).
    • Kinetic Analysis : Arrhenius plots estimate shelf life (e.g., t₉₀ = 12 months at 25°C in DMSO).

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